molecular formula C12H19N3O3 B13594307 tert-butyl(3R)-3-(2-diazoacetyl)piperidine-1-carboxylate

tert-butyl(3R)-3-(2-diazoacetyl)piperidine-1-carboxylate

Cat. No.: B13594307
M. Wt: 253.30 g/mol
InChI Key: RTMQFXYHPYEQGQ-SECBINFHSA-N
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Description

Tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a diazoacetyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine ring, followed by the introduction of the tert-butyl group and the diazoacetyl group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dichloromethane. The reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The diazoacetyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the diazo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups like alcohols or amines.

    Substitution: Substituted derivatives with new functional groups replacing the diazo group.

Scientific Research Applications

Tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate involves its interaction with molecular targets through its diazoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Tert-butyl (3R)-3-(2-diazoacetyl)morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperidine ring.

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)10(16)7-14-13/h7,9H,4-6,8H2,1-3H3/t9-/m1/s1

InChI Key

RTMQFXYHPYEQGQ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)C=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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